molecular formula C9H18N2O2S B1454330 {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine CAS No. 1202975-17-4

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine

Cat. No.: B1454330
CAS No.: 1202975-17-4
M. Wt: 218.32 g/mol
InChI Key: KATOPRGNWLPHKM-UHFFFAOYSA-N
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Description

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is a chemical compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine: This compound is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties.

    {[1-(Phenylsulfonyl)piperidin-4-yl]methyl}amine: Similar structure but with a phenylsulfonyl group instead of a cyclopropylsulfonyl group.

    {[1-(Methylsulfonyl)piperidin-4-yl]methyl}amine: Contains a methylsulfonyl group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its cyclopropylsulfonyl group, which provides enhanced stability and reactivity compared to other sulfonyl derivatives. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(1-cyclopropylsulfonylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOPRGNWLPHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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